molecular formula C11H9ClO3 B11882550 Methyl 2-(5-chlorobenzofuran-2-yl)acetate CAS No. 1005328-52-8

Methyl 2-(5-chlorobenzofuran-2-yl)acetate

Cat. No.: B11882550
CAS No.: 1005328-52-8
M. Wt: 224.64 g/mol
InChI Key: RMTSEIWWNKIEIG-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorobenzofuran-2-yl)acetate is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 5-position and an ester group at the 2-position. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chlorobenzofuran-2-yl)acetate typically involves the esterification of 2-(5-chlorobenzofuran-2-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorobenzofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(5-chlorobenzofuran-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chlorobenzofuran-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromobenzofuran-2-yl)acetate
  • Methyl 2-(5-fluorobenzofuran-2-yl)acetate
  • Methyl 2-(5-methylbenzofuran-2-yl)acetate

Uniqueness

Methyl 2-(5-chlorobenzofuran-2-yl)acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(5-chlorobenzofuran-2-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran moiety, which is known for its biological significance. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Anticancer Properties

Research indicates that compounds derived from benzofuran, including this compound, exhibit significant anticancer activity. One study demonstrated that derivatives of benzofuran possess strong antiproliferative effects against various cancer cell lines. For instance, the compound showed a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM in different assays, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundGI50 (µM)Cancer Cell Line
This compound0.95 - 1.50Various
Doxorubicin1.13MCF-7

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the activation of caspases and modulation of apoptotic markers such as Cytochrome C, Bax, and Bcl-2. Notably, studies have shown that this compound can significantly increase the levels of active caspase-3 by up to tenfold compared to control cells .

Figure 1: Apoptotic Pathway Activation by this compound

Apoptotic Pathway

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as an inhibitor of the mammalian 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses . By inhibiting this pathway, the compound may reduce symptoms associated with conditions like asthma and allergic reactions.

Table 2: Inhibitory Effects on Leukotriene Production

CompoundInhibition (%)Condition
This compoundSignificantAsthma
Control (Standard Drug)ModerateAsthma

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A specific study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a marked increase in apoptotic markers and a decrease in cell viability at concentrations as low as 1 µM. The study provided evidence that compounds with similar structures could serve as effective chemotherapeutic agents .

Case Study 2: Inhibition of Inflammatory Responses

In a preclinical model involving Sprague-Dawley rats, this compound was administered prior to ethanol-induced gastric lesions. The results showed significant protection against mucosal damage compared to untreated controls, suggesting its potential use in treating gastric inflammatory conditions .

Properties

CAS No.

1005328-52-8

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(5-chloro-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H9ClO3/c1-14-11(13)6-9-5-7-4-8(12)2-3-10(7)15-9/h2-5H,6H2,1H3

InChI Key

RMTSEIWWNKIEIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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